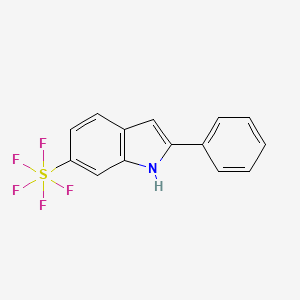
2-Phenyl-6-pentafluorosulfanyl-1H-indole
Overview
Description
Scientific Research Applications
Biological Research
Indole derivatives, such as “2-Phenyl-6-pentafluorosulfanyl-1H-indole”, have been found to possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This makes “2-Phenyl-6-pentafluorosulfanyl-1H-indole” a valuable tool for studying various biological processes and developing novel therapeutic agents.
Pharmaceutical Research
The unique structure and properties of “2-Phenyl-6-pentafluorosulfanyl-1H-indole” make it a valuable tool for developing new materials and pharmaceuticals. Its potential for creating new therapeutic agents is being explored.
Material Science
“2-Phenyl-6-pentafluorosulfanyl-1H-indole” exhibits intriguing properties that can be harnessed for developing new materials. These could include advanced electronic devices.
Antiviral Research
Indole derivatives have shown inhibitory activity against various viruses. For example, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A . This suggests that “2-Phenyl-6-pentafluorosulfanyl-1H-indole” could potentially be used in antiviral research.
Anticancer Research
The anticancer activity of indole derivatives suggests that “2-Phenyl-6-pentafluorosulfanyl-1H-indole” could be used in cancer research, potentially leading to the development of new anticancer drugs.
Antioxidant Research
Given the antioxidant activity of indole derivatives , “2-Phenyl-6-pentafluorosulfanyl-1H-indole” could be used in research related to oxidative stress and related diseases.
Future Directions
Indole derivatives, including 2-Phenyl-6-pentafluorosulfanyl-1H-indole, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . They are commonly used in organic synthesis and pharmaceutical research due to their versatile properties . They have been studied for their potential applications in drug development and as a building block for the synthesis of various compounds .
Mechanism of Action
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors . This makes them useful in developing new derivatives with potential therapeutic applications .
Mode of action
The exact mode of action can vary depending on the specific indole derivative and its target. Generally, these compounds interact with their targets, leading to changes in cellular processes .
Biochemical pathways
Indole derivatives can affect a variety of biochemical pathways. For example, some derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of action
The molecular and cellular effects of indole derivatives can be diverse, depending on their specific targets and modes of action. Some derivatives have shown inhibitory activity against certain viruses .
properties
IUPAC Name |
pentafluoro-(2-phenyl-1H-indol-6-yl)-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F5NS/c15-21(16,17,18,19)12-7-6-11-8-13(20-14(11)9-12)10-4-2-1-3-5-10/h1-9,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKSUYJFEZCRKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C=C(C=C3)S(F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



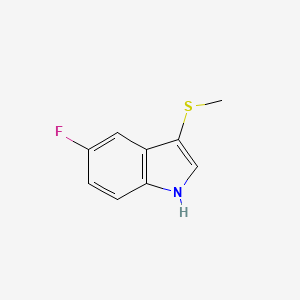
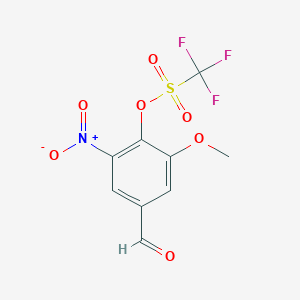
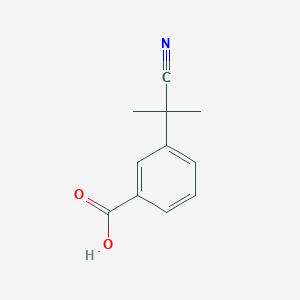
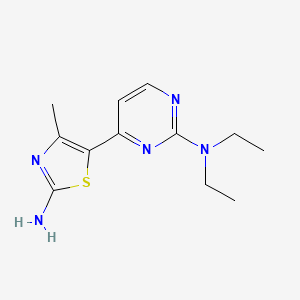
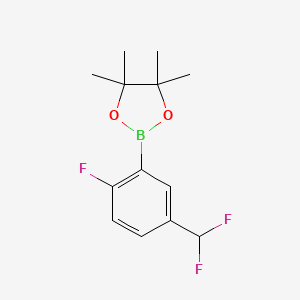
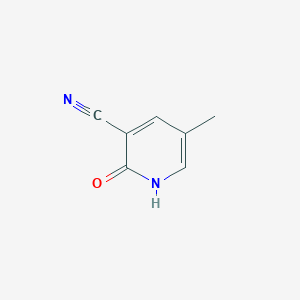

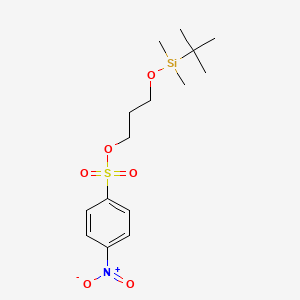


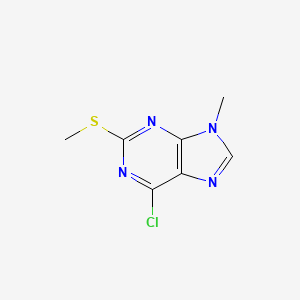


![3-[(2,4-Dinitrophenyl)methyl]pentane-2,4-dione](/img/structure/B1456718.png)